Piquindone HCl
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Overview
Description
Piquindone hydrochloride is an atypical antipsychotic compound with a tricyclic structure. It was developed in the 1980s but was never marketed. The compound acts as a selective dopamine D2 receptor antagonist, although its selectivity has been considered controversial. Piquindone hydrochloride has shown moderate efficacy in treating positive symptoms of schizophrenia and has also been found effective in treating Tourette’s syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piquindone hydrochloride involves the formation of a tricyclic structure through a series of chemical reactions. One of the key steps includes the cyclization of a pyrrolo[2,3-g]isoquinoline derivative. The reaction conditions typically involve the use of a nickel catalyst and a chiral P-O ligand for enantioselective hydroalkenylation .
Industrial Production Methods
Industrial production methods for piquindone hydrochloride are not well-documented due to its limited use and lack of commercialization. the synthesis would likely involve standard pharmaceutical manufacturing processes, including purification and crystallization to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Piquindone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tricyclic structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of piquindone hydrochloride include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of piquindone hydrochloride with modified functional groups, which can potentially alter its pharmacological properties.
Scientific Research Applications
Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.
Biology: Investigated for its effects on dopamine receptors and neurotransmission.
Mechanism of Action
Piquindone hydrochloride exerts its effects by selectively antagonizing dopamine D2 receptors. This action helps in modulating dopamine levels in the brain, which is crucial for treating psychotic symptoms. The compound’s mechanism involves binding to the D2 receptors in a sodium-dependent manner, a property it shares with other compounds like tropapride and zetidoline .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Piquindone hydrochloride is unique due to its sodium-dependent binding to D2 receptors, which is not commonly observed in other D2 receptor antagonists. This property may contribute to its distinct pharmacological profile and reduced extrapyramidal symptoms compared to other antipsychotics .
Conclusion
Piquindone hydrochloride is a fascinating compound with unique properties and potential applications in various fields. Although it was never marketed, its study has contributed valuable insights into the development of antipsychotic agents and the understanding of dopamine receptor antagonism.
Properties
CAS No. |
83784-19-4 |
---|---|
Molecular Formula |
C15H27ClN2O3 |
Molecular Weight |
318.84 g/mol |
IUPAC Name |
(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH.2H2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13;;;/h10,12,16H,4-8H2,1-3H3;1H;2*1H2/t10-,12+;;;/m0.../s1 |
InChI Key |
GEAXXUIYNZBBLU-ZTALITPHSA-N |
SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.O.O.Cl |
Isomeric SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C.O.O.Cl |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.O.O.Cl |
Origin of Product |
United States |
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